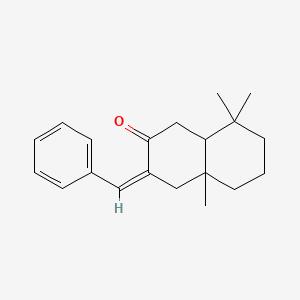
3-benzylidene-4a,8,8-trimethyloctahydro-2(1H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzylidene-4a,8,8-trimethyloctahydro-2(1H)-naphthalenone is an organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with various substituents. This particular compound features a benzylidene group and multiple methyl groups, which may influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzylidene-4a,8,8-trimethyloctahydro-2(1H)-naphthalenone typically involves the following steps:
Formation of the Naphthalenone Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Benzylidene Group: This step may involve a condensation reaction between the naphthalenone core and a benzaldehyde derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylidene group, leading to the formation of benzylidene oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the naphthalenone ring, potentially converting it to an alcohol.
Substitution: The aromatic ring in the benzylidene group can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Benzylidene oxide derivatives.
Reduction: Alcohol derivatives of the naphthalenone ring.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
3-benzylidene-4a,8,8-trimethyloctahydro-2(1H)-naphthalenone may have applications in various fields:
Chemistry: As an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Potential use in studying biological pathways and interactions due to its structural features.
Medicine: Investigated for potential pharmacological properties, such as anti-inflammatory or antimicrobial activity.
Industry: Used in the production of specialty chemicals or as a precursor for more complex molecules.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For example, if it exhibits pharmacological activity, it may interact with specific molecular targets such as enzymes or receptors. The pathways involved would be elucidated through biochemical studies and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
Naphthalenone Derivatives: Compounds with similar naphthalene ring systems but different substituents.
Benzylidene Compounds: Compounds featuring the benzylidene group attached to various core structures.
Uniqueness
The uniqueness of 3-benzylidene-4a,8,8-trimethyloctahydro-2(1H)-naphthalenone lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
3-Benzylidene-4a,8,8-trimethyloctahydro-2(1H)-naphthalenone is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves the condensation of appropriate benzylidene derivatives and naphthalenone precursors. While specific protocols for this compound were not detailed in the search results, similar compounds have been synthesized using methods such as aldol condensation and cyclization reactions.
Biological Activity
Research indicates that derivatives of naphthalenone, including this compound, exhibit various biological activities:
Antitumor Activity
A study on related benzylidene-naphthalenone derivatives demonstrated significant antitumor properties. For instance, compounds showed potent nanomolar activity against human cancer cell lines such as CEM and K562. The strongest compound in that study exhibited an IC50 value of 1 nM and effectively inhibited tubulin polymerization (IC50 = 3.93 μM), leading to cell cycle arrest in the G2/M phase .
The antitumor activity is primarily attributed to the inhibition of tubulin polymerization. This mechanism disrupts microtubule dynamics, which is crucial for mitotic spindle formation during cell division. Consequently, this leads to cell cycle arrest and apoptosis in cancer cells .
Case Studies
- In Vitro Studies : In vitro evaluations have shown that this compound can induce apoptosis in specific cancer cell lines. The studies reported a significant reduction in cell viability at concentrations correlating with the compound's structural modifications.
- In Vivo Evaluations : In vivo studies using xenograft models have indicated that compounds with a similar structure can significantly inhibit tumor growth without notable toxicity compared to standard chemotherapeutics .
Data Summary
| Biological Activity | IC50 (nM) | Mechanism | Cell Lines Tested |
|---|---|---|---|
| Antitumor | 1 | Tubulin polymerization inhibition | CEM, K562 |
| Apoptosis Induction | Varies | Cell cycle arrest | Various cancer lines |
Properties
Molecular Formula |
C20H26O |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
(3Z)-3-benzylidene-4a,8,8-trimethyl-1,4,5,6,7,8a-hexahydronaphthalen-2-one |
InChI |
InChI=1S/C20H26O/c1-19(2)10-7-11-20(3)14-16(17(21)13-18(19)20)12-15-8-5-4-6-9-15/h4-6,8-9,12,18H,7,10-11,13-14H2,1-3H3/b16-12- |
InChI Key |
LIUVFOKCJJCHTI-VBKFSLOCSA-N |
Isomeric SMILES |
CC1(CCCC2(C1CC(=O)/C(=C\C3=CC=CC=C3)/C2)C)C |
Canonical SMILES |
CC1(CCCC2(C1CC(=O)C(=CC3=CC=CC=C3)C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















